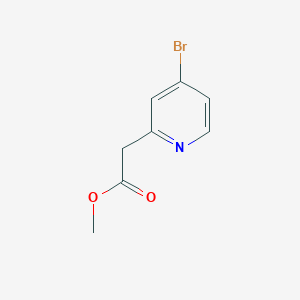

Methyl 2-(4-bromopyridin-2-yl)acetate

Descripción general

Descripción

Methyl 2-(4-bromopyridin-2-yl)acetate: is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the 4-position of the pyridine ring and the ester functional group at the 2-position. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromopyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-methylpyridine with dimethyl carbonate in the presence of a strong base such as lithium diisopropylamide (LDA). The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures (around -70°C) to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(4-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

Substitution Reactions: Yield substituted pyridine derivatives.

Oxidation and Reduction Reactions: Produce alcohols, carboxylic acids, or other functionalized derivatives.

Coupling Reactions: Result in biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

Methyl 2-(4-bromopyridin-2-yl)acetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.

Biology: It is used in the synthesis of bioactive molecules and as a precursor in the development of enzyme inhibitors.

Medicine: It plays a role in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-bromopyridin-2-yl)acetate depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The bromine atom facilitates these reactions by providing a good leaving group, while the ester group can participate in further functionalization .

Comparación Con Compuestos Similares

- Methyl 2-(3-bromopyridin-2-yl)acetate

- Methyl 2-(6-methylpyridin-2-yl)acetate

- Methyl 2-(5-methylpyridin-2-yl)acetate

Comparison: Methyl 2-(4-bromopyridin-2-yl)acetate is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions and synthetic pathways, making it a valuable compound in both research and industrial applications .

Actividad Biológica

Methyl 2-(4-bromopyridin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230.06 g/mol. The presence of a brominated pyridine ring and an ester group in its structure suggests multiple avenues for biological activity, particularly in drug development contexts.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of brominated pyridines can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

- Inhibition of Cytochrome P450 Enzymes : The compound may act as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, which could influence pharmacokinetics and drug interactions.

- Potential as a Prodrug : Due to its ester functionality, it may serve as a prodrug that can be converted into an active form within biological systems.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The findings are summarized in the following table:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | E. coli |

| Methyl 2-(4-bromopyridin-3-yl)acetate | 15.0 | S. aureus |

| Control (Ciprofloxacin) | 0.5 | E. coli |

The results indicate that this compound exhibits moderate antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Inhibition of Cytochrome P450 Enzymes

Research has highlighted the interaction of this compound with cytochrome P450 enzymes, particularly CYP1A2. In vitro studies demonstrated that the compound inhibited CYP1A2 activity, which is critical for the metabolism of various drugs. This inhibition could lead to altered drug levels in patients, necessitating careful consideration in polypharmacy scenarios .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bromine position or the acetate group may enhance its potency or selectivity against specific targets.

Key Observations from SAR Studies:

- Bromine Substitution : The position of the bromine atom significantly affects antibacterial potency.

- Acetate Group Variations : Altering the ester moiety can influence metabolic stability and bioavailability.

Propiedades

IUPAC Name |

methyl 2-(4-bromopyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIFFMIHLPERQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.